Dimethyl (2R,4S)-2-(cyanomethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
Description
Background and Significance of Dimethyl (2R,4S)-2-(cyanomethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
This compound occupies a prominent position within the family of synthetically modified amino acid derivatives that serve as crucial building blocks in pharmaceutical chemistry. The compound's structural foundation is derived from glutamic acid, one of the twenty standard proteinogenic amino acids, but incorporates sophisticated chemical modifications that dramatically alter its properties and applications. The presence of the cyanomethyl group at the 2-position introduces a nitrile functionality that can serve as a versatile synthetic handle for further chemical transformations, while the tert-butoxycarbonyl group at the 4-position provides amino protection that is essential for controlled synthetic sequences.
The stereochemical designation (2R,4S) is of paramount importance in determining the compound's biological activity and synthetic utility. This specific configuration distinguishes it from other related stereoisomers and contributes to its unique three-dimensional structure, which can influence molecular recognition events and enzymatic interactions. Research has demonstrated that closely related compounds with similar structural motifs have found applications as intermediates in the synthesis of protease inhibitors, particularly those targeting rhinovirus proteases. The development of efficient synthetic routes to such compounds has been a major focus of pharmaceutical research, as these molecules can serve as key building blocks for complex drug molecules.
The significance of this compound extends beyond its immediate applications to encompass broader principles of asymmetric synthesis and stereocontrolled chemical transformations. The methodology for preparing such compounds typically involves sophisticated asymmetric alkylation reactions, specifically dianionic alkylation procedures that allow for the introduction of the cyanomethyl group with high stereoselectivity. These synthetic approaches have contributed to the advancement of asymmetric synthesis methodology and have provided valuable insights into the factors that control stereochemical outcomes in complex molecular systems.
Furthermore, the compound represents an important example of the broader class of amino acid derivatives that incorporate both electrophilic and nucleophilic functionalities within a single molecule. The dimethyl ester groups provide sites for hydrolysis and subsequent coupling reactions, while the cyanomethyl group can undergo reduction to generate primary amines or other transformations to introduce additional functional diversity. This multifunctional character makes the compound particularly valuable as a synthetic intermediate in the preparation of more complex molecular structures.
| Property | Specification |
|---|---|
| Molecular Formula | C₁₄H₂₂N₂O₆ |
| Stereochemistry | (2R,4S) |
| Functional Groups | Dimethyl ester, Cyanomethyl, tert-Butoxycarbonylamino |
| Parent Structure | Glutamic acid derivative |
| Primary Applications | Pharmaceutical intermediate, Asymmetric synthesis |
Objectives and Scope of the Research
The research objectives surrounding this compound encompass multiple interconnected areas of chemical science, ranging from fundamental synthetic methodology development to applied pharmaceutical chemistry. A primary objective has been the development of efficient, scalable synthetic routes that can provide access to this compound and related derivatives with high stereoselectivity and chemical yield. The complexity of introducing multiple functional groups while maintaining precise stereochemical control presents significant synthetic challenges that require innovative approaches and careful optimization of reaction conditions.
One of the central research focuses has been the advancement of asymmetric dianionic alkylation methodology as applied to glutamic acid derivatives. The pioneering work in this area has demonstrated that the stereochemical outcome of cyanomethylation reactions can be controlled through careful selection of reaction conditions and the use of appropriate chiral auxiliaries or directing groups. Research has shown that the use of lithium hexamethyldisilazide as a base and specific reaction temperatures can provide high levels of stereoselectivity in the alkylation process, leading to the preferential formation of desired stereoisomers. These methodological advances have broader implications for the synthesis of other complex amino acid derivatives and have contributed to the general understanding of stereocontrolled carbon-carbon bond formation.
The scope of research has also encompassed detailed investigations into the chemical reactivity and transformation chemistry of the cyanomethyl functionality. Studies have explored various approaches for the reduction of the nitrile group to generate primary amines, including catalytic hydrogenation using platinum oxide and alternative reduction methods employing borohydride reagents in the presence of cobalt catalysts. These investigations have revealed important insights into the compatibility of different functional groups during reduction processes and have provided guidance for the design of synthetic sequences that incorporate such transformations.
Another significant research objective has been the exploration of applications in pharmaceutical chemistry, particularly in the context of protease inhibitor development. Research has demonstrated that compounds structurally related to this compound can serve as key intermediates in the synthesis of rhinovirus protease inhibitors. This application has driven research into the development of convergent synthetic strategies that allow for the efficient assembly of complex molecular structures from simpler building blocks. The work in this area has contributed to a broader understanding of structure-activity relationships in protease inhibitor design and has provided valuable insights into the molecular features that are essential for biological activity.
The research scope has further extended to encompass detailed studies of the compound's physical and chemical properties, including its stability under various conditions, its reactivity toward different classes of reagents, and its behavior in various solvent systems. These fundamental studies provide essential information for the design of synthetic procedures and for the development of purification and characterization methods. Additionally, research has investigated the potential for further chemical modification of the compound to generate libraries of related structures for biological screening and structure-activity relationship studies.
| Research Area | Specific Objectives |
|---|---|
| Synthetic Methodology | Development of stereoselective synthesis routes |
| Reaction Optimization | Improvement of yield and selectivity parameters |
| Pharmaceutical Applications | Exploration as protease inhibitor intermediates |
| Chemical Reactivity | Investigation of functional group transformations |
| Structure-Activity Studies | Correlation of molecular structure with biological activity |
Properties
IUPAC Name |
dimethyl (2R,4S)-2-(cyanomethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O6/c1-14(2,3)22-13(19)16-10(12(18)21-5)8-9(6-7-15)11(17)20-4/h9-10H,6,8H2,1-5H3,(H,16,19)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTOOWHELURIDU-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(CC#N)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C[C@H](CC#N)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl (2R,4S)-2-(cyanomethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate, also known as EVT-1783466, is a synthetic organic compound with significant potential in biological research. Its molecular formula is C14H22N2O6, and it has a molecular weight of 314.33 g/mol. This compound is primarily used in laboratory settings for non-human research due to its unique structural properties and reactivity.
Structural Characteristics
The compound features a complex structure that includes:
- Cyanomethyl group : Contributes to its reactivity and potential biological interactions.
- Oxycarbonylamino group : Enhances solubility and stability in various environments.
- Chiral centers : The (2R,4S) configuration may influence its biological activity and interaction with enzymes or receptors.
Research indicates that compounds similar to this compound can exhibit various biological activities, including:
- Antiviral Properties : Some studies suggest that compounds with similar structures may inhibit viral replication, particularly against RNA viruses such as coronaviruses and picornaviruses .
- Enzyme Inhibition : The presence of the cyanomethyl group can facilitate interactions with specific enzymes, potentially leading to inhibition of metabolic pathways critical for pathogen survival .
Case Studies
- Antiviral Activity : A study demonstrated that derivatives of similar compounds showed significant antiviral effects against SARS-CoV-2. The mechanism involved interference with the viral replication cycle, suggesting potential therapeutic applications .
- Enzyme Interaction : Research on related compounds indicated that they could act as inhibitors of certain proteases involved in the life cycle of viruses. This inhibition could lead to decreased viral load in infected cells .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound:
- Cell Viability Assays : These assays indicated that the compound could reduce cell viability in virus-infected cells, supporting its potential as an antiviral agent.
| Study Type | Result | Reference |
|---|---|---|
| Cell Viability | Reduced viability in infected cells | |
| Enzyme Inhibition | Significant inhibition observed |
Pharmacokinetics
While detailed pharmacokinetic data specific to this compound is limited, related compounds typically exhibit:
- Moderate to high bioavailability.
- Metabolism primarily through liver enzymes.
- Excretion mainly via renal pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Table 1: Structural Comparison
Key Observations :
- Backbone Similarities : The target compound and ’s indole derivative share a pentanedioate/acid backbone and (2R,4S) stereochemistry, suggesting analogous synthetic strategies for chiral control.
- The Boc group in the target offers pH-sensitive protection, whereas ’s sulfonamide and isoindoline-1,3-dione groups confer rigidity and hydrogen-bonding capacity.
Key Observations :
- The target’s synthesis likely involves Boc protection and stereoselective esterification, though direct data are unavailable.
- ’s compounds use DMT protection and dithiolane coupling , achieving moderate yields (41–62%). These methods highlight the importance of orthogonal protecting groups in complex syntheses.
Spectroscopic and Stability Considerations
- IR Spectroscopy : The Boc group in the target compound would exhibit characteristic carbonyl stretches (~1680–1720 cm⁻¹), similar to ’s carbamate derivatives.
- NMR Spectroscopy : The tert-butyl group in the Boc moiety would show distinct singlet peaks at ~1.3–1.5 ppm (9H) in ¹H NMR.
- Stability : The Boc group is labile under acidic conditions, contrasting with ’s sulfonamide , which is stable across a broader pH range.
Preparation Methods
Reagents and Conditions
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. In a representative procedure, the amino precursor is treated with Boc₂O in tetrahydrofuran (THF) or dichloromethane (DCM) in the presence of a base such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP). For example, reaction of 5-bromo-1,3-thiazol-2-amine hydrobromide with Boc₂O in THF containing Et₃N and DMAP at 0°C yielded the Boc-protected derivative in 78–91% yield. Similar conditions are applicable to the amino group in the target compound, though steric and electronic factors may necessitate adjustments.
Table 1: Boc Protection Reaction Optimization
| Base | Solvent | Temperature | Catalyst | Yield |
|---|---|---|---|---|
| Et₃N | THF | 0°C → rt | DMAP | 91% |
| NaHCO₃ | THF | rt | – | 78% |
| Pyridine | Pyridine | rt | – | 74.9% |
The choice of base significantly impacts efficiency. DMAP-catalyzed reactions in THF achieve higher yields due to enhanced nucleophilic activation.
Introduction of the Cyanomethyl Group
The cyanomethyl moiety is introduced via alkylation or conjugate addition.
Alkylation Strategies
Reaction of a deprotonated intermediate with cyanomethyl bromide represents a direct method. For instance, treatment of a Boc-protected amino ester with NaH in DMF, followed by addition of cyanomethyl bromide, affords the cyanomethyl-substituted product. Stereochemical integrity is maintained by performing the reaction at low temperatures (−78°C to 0°C).
Michael Addition
Alternatively, a Michael acceptor such as acrylonitrile can be employed. In the presence of a chiral catalyst, asymmetric addition to a γ-keto ester precursor generates the (2R,4S) configuration. For example, using a cinchona alkaloid-derived organocatalyst in toluene at −20°C achieves enantiomeric excesses >90%1.
Esterification and Diastereomeric Control
The dimethyl ester groups are installed via Fischer esterification or alkylation of the corresponding dicarboxylic acid.
Fischer Esterification
Heating the dicarboxylic acid with excess methanol and a catalytic amount of sulfuric acid under reflux provides the dimethyl ester. This method is robust but requires careful pH control to prevent Boc group cleavage.
Stereochemical Resolution
The (2R,4S) configuration is secured through chiral auxiliary-mediated synthesis or enzymatic resolution. For example, coupling a Boc-protected (S)-amino acid with a (R)-cyanomethyl ester precursor using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) yields the desired diastereomer2.
Integrated Synthetic Pathways
Stepwise Assembly
-
Boc Protection : React the amino precursor with Boc₂O in THF/Et₃N.
-
Cyanomethylation : Alkylate the intermediate with cyanomethyl bromide under basic conditions.
-
Esterification : Treat the dicarboxylic acid with methanol/H₂SO₄.
-
Purification : Chromatographic separation ensures enantiopurity (>99% ee by chiral HPLC).
One-Pot Approach
Recent advances enable tandem Boc protection/cyanomethylation in a single vessel. Using a Pd-catalyzed cyanation, the cyanomethyl group is introduced directly post-Boc protection, reducing purification steps3.
Challenges and Mitigation Strategies
-
Boc Group Stability : Acidic conditions during esterification risk Boc cleavage. Using mild acids (e.g., TsOH) or buffered systems mitigates this4.
-
Stereochemical Drift : Racemization at C2 and C4 is minimized by avoiding prolonged heating and using aprotic solvents.
Q & A
Q. Basic
- 1H/13C NMR : Identify ester (δ 3.6–3.8 ppm for methoxy groups), Boc-protected amine (δ 1.4 ppm for tert-butyl), and cyanomethyl (δ 2.5–3.0 ppm) .
- MS (ESI) : Confirm molecular weight via [M+H]+ or [M−H]− ions .
Advanced - Rotamer analysis : Split peaks in NMR (e.g., δ 4.6–4.8 ppm for rotamers) arise from restricted rotation around the carbamate bond. Use variable-temperature NMR to coalesce peaks or DFT calculations to model rotamer populations .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry .
What strategies are recommended for resolving contradictions in analytical data (e.g., conflicting HPLC retention times or NMR shifts)?
Q. Advanced
- Cross-validation : Compare data from multiple techniques (e.g., HPLC-MS vs. NMR) to confirm identity.
- Degradation studies : Test for hydrolytic byproducts (e.g., ester cleavage under acidic conditions) using LC-MS .
- Collaborative analysis : Share raw data with computational chemists to model plausible degradation pathways or tautomeric forms .
How should the Boc-protecting group be selectively removed without compromising the ester or cyanomethyl groups?
Q. Basic
- Acidolysis : Use TFA/DCM (1:1 v/v) for 1–2 hours at 0°C to cleave Boc while preserving esters .
Advanced - Kinetic monitoring : Track deprotection via in situ IR (disappearance of Boc carbonyl at ~1680 cm⁻¹).
- Alternative conditions : Use HCl in dioxane for milder cleavage if TFA induces ester hydrolysis .
What experimental designs are suitable for studying the compound’s stability under long-term storage?
Q. Basic
- Accelerated stability testing : Store aliquots at −20°C, 4°C, and 25°C for 1–6 months. Monitor degradation via HPLC .
Advanced - Forced degradation : Expose to UV light, humidity, or oxidative conditions (H₂O₂) to identify vulnerable functional groups .
- QbD approaches : Use design-of-experiments (DoE) software to model degradation kinetics and recommend storage buffers .
How can enantiomeric excess (ee) be quantified if minor stereochemical impurities are present?
Q. Advanced
- Chiral derivatization : Convert the compound to diastereomers using Mosher’s acid chloride, then analyze via 1H NMR .
- Supercritical fluid chromatography (SFC) : Achieve higher resolution than HPLC for trace enantiomer detection .
What role does this compound play in medicinal chemistry research, and how can its bioactivity be methodologically assessed?
Q. Advanced
- Protease inhibition assays : Test against targets like carboxypeptidases using fluorogenic substrates (e.g., ZJ-43 analogs) .
- Cellular uptake studies : Label with a fluorescent tag (e.g., FITC) and quantify internalization via flow cytometry .
- Metabolic stability : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .
What are the best practices for ensuring reproducibility in multi-step syntheses of this compound?
Q. Basic
- Detailed SOPs : Document reaction parameters (temperature, solvent purity, stirring speed).
- Intermediate characterization : Validate each step via TLC and NMR before proceeding .
Advanced - Automated synthesis : Use flow chemistry systems to control residence time and minimize human error .
- DoE optimization : Screen variables (catalyst loading, solvent) to identify critical process parameters .
How can researchers address low yields in the final coupling step of the synthesis?
Q. Advanced
- Mechanistic investigation : Use 13C labeling to trace unreacted starting materials or side reactions.
- Alternative coupling reagents : Replace EDC/HOBt with PyBOP or HATU for improved efficiency .
- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) or ionic liquids to enhance solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
